1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene
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Overview
Description
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is a chemical compound with the molecular formula C12H16N2O6. It is characterized by the presence of two nitro groups and two propan-2-yloxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene may involve large-scale nitration reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,2-diamino-4,5-bis(propan-2-yloxy)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The propan-2-yloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitrobenzene: Lacks the propan-2-yloxy groups, making it less soluble and less versatile in certain applications.
1,2-Diamino-4,5-bis(propan-2-yloxy)benzene: A reduced derivative with amino groups instead of nitro groups, exhibiting different reactivity and potential biological activity.
1,2-Dinitro-4,5-dimethoxybenzene: Contains methoxy groups instead of propan-2-yloxy groups, affecting its chemical properties and applications.
Uniqueness
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is unique due to the presence of both nitro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Biological Activity
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene, with the molecular formula C12H16N2O6, is a compound characterized by two nitro groups and two propan-2-yloxy groups attached to a benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
The compound is notable for its ability to undergo various chemical reactions:
- Reduction : Nitro groups can be converted to amino groups using reducing agents.
- Substitution : The propan-2-yloxy groups can be replaced with other functional groups.
- Oxidation : Although less common due to electron-withdrawing nitro groups, oxidation reactions are possible.
These properties facilitate its utility in synthetic organic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that may interact with nucleophiles within cells, potentially leading to cytotoxic effects. The propan-2-yloxy groups enhance solubility and membrane permeability, influencing the compound's distribution and biological activity.
Biological Activity and Case Studies
Research has explored the biological activity of this compound in various contexts:
Cytotoxicity
A study assessing the cytotoxic effects of several nitro-substituted compounds on cancer cell lines highlighted the potential of this compound. The compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism was linked to the formation of reactive oxygen species (ROS), leading to apoptosis in these cells .
Antimicrobial Activity
In another investigation, derivatives of dinitro compounds were screened for antimicrobial properties. This compound demonstrated moderate antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1,2-Dinitrobenzene | Nitro-substituted | Lower solubility; less versatile |
1,2-Diamino-4,5-bis(propan-2-yloxy)benzene | Reduced derivative | Different reactivity; enhanced bioactivity |
1,2-Dinitro-4,5-dimethoxybenzene | Methoxy-substituted | Altered chemical properties |
This table illustrates how structural variations impact the biological activity and application potential of these compounds.
Future Directions
While preliminary findings indicate promising biological activities for this compound, further studies are necessary to elucidate detailed mechanisms of action and to evaluate safety profiles. Investigating its interactions at the molecular level could provide insights into its potential as a therapeutic agent.
Properties
IUPAC Name |
1,2-dinitro-4,5-di(propan-2-yloxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-7(2)19-11-5-9(13(15)16)10(14(17)18)6-12(11)20-8(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIUMBWEGITOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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